N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrazole ring fused with an isoxazole ring, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of N4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps, starting with the preparation of the pyrazole and isoxazole rings. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, while the isoxazole ring can be formed by the reaction of hydroxylamine with a β-keto ester.
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and minimize by-products .
Chemical Reactions Analysis
N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar chemical reactivity and biological activity.
Isoxazole derivatives: Compounds containing the isoxazole ring also show comparable properties, particularly in terms of their use in medicinal chemistry.
Other heterocyclic compounds: This includes a wide range of nitrogen-containing heterocycles, which are commonly used in pharmaceuticals and agrochemicals.
The uniqueness of N4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of pyrazole and isoxazole rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H17N5O2 |
---|---|
Molecular Weight |
299.33 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H17N5O2/c1-4-20-8-11(7-17-20)6-16-14(21)12-5-9(2)18-15-13(12)10(3)19-22-15/h5,7-8H,4,6H2,1-3H3,(H,16,21) |
InChI Key |
GLRQLCGVFBQRSU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2=C3C(=NOC3=NC(=C2)C)C |
Origin of Product |
United States |
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